molecular formula C35H72O3 B14338396 Acetic acid;tritriacontan-1-ol CAS No. 103215-67-4

Acetic acid;tritriacontan-1-ol

Cat. No.: B14338396
CAS No.: 103215-67-4
M. Wt: 540.9 g/mol
InChI Key: DDRRTSVCTXXJNU-UHFFFAOYSA-N
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Description

Acetic acid;tritriacontan-1-ol is a compound that combines acetic acid, a simple carboxylic acid, with tritriacontan-1-ol, a long-chain alcohol. Acetic acid is well-known for its role in vinegar and various industrial applications, while tritriacontan-1-ol is a higher alcohol with a 33-carbon chain. This compound is of interest due to its unique combination of properties from both acetic acid and tritriacontan-1-ol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tritriacontan-1-ol typically involves the esterification of acetic acid with tritriacontan-1-ol. This reaction can be catalyzed by mineral acids such as sulfuric acid. The reaction conditions usually involve heating the reactants to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous processes where acetic acid and tritriacontan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tritriacontan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in tritriacontan-1-ol can be oxidized to form a carboxylic acid.

    Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.

Major Products

    Oxidation: The major product is tritriacontanoic acid.

    Reduction: The products are tritriacontan-1-ol and acetic acid.

    Substitution: Depending on the nucleophile, various substituted esters can be formed.

Scientific Research Applications

Acetic acid;tritriacontan-1-ol has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: Its long-chain alcohol component is of interest in studies of lipid metabolism and membrane structure.

    Industry: Used in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of acetic acid;tritriacontan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The acetic acid component can participate in hydrogen bonding and ionic interactions, while the long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;hexadecan-1-ol: A similar ester with a shorter alcohol chain.

    Acetic acid;octadecan-1-ol: Another ester with an 18-carbon alcohol chain.

Uniqueness

Acetic acid;tritriacontan-1-ol is unique due to its exceptionally long alcohol chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in studies of long-chain alcohol behavior and applications requiring high hydrophobicity.

Properties

CAS No.

103215-67-4

Molecular Formula

C35H72O3

Molecular Weight

540.9 g/mol

IUPAC Name

acetic acid;tritriacontan-1-ol

InChI

InChI=1S/C33H68O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34;1-2(3)4/h34H,2-33H2,1H3;1H3,(H,3,4)

InChI Key

DDRRTSVCTXXJNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O

Origin of Product

United States

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